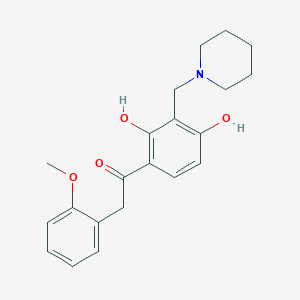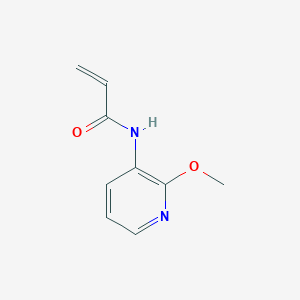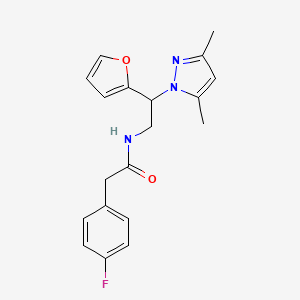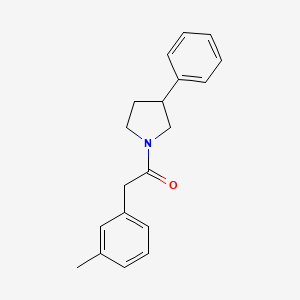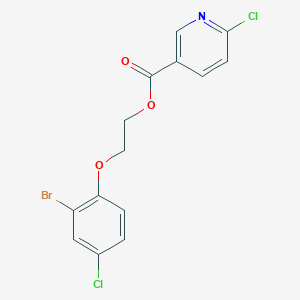
2-(2-Bromo-4-chlorophenoxy)ethyl 6-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4-chlorophenoxy)ethyl 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyridine derivative that is used in various fields of research, including medicine, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)ethyl 6-chloropyridine-3-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines, resulting in an overall anti-inflammatory effect.
Biochemical and Physiological Effects:
2-(2-Bromo-4-chlorophenoxy)ethyl 6-chloropyridine-3-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, decrease oxidative stress, and inhibit tumor growth. It has also been shown to improve cognitive function and reduce the risk of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-Bromo-4-chlorophenoxy)ethyl 6-chloropyridine-3-carboxylate in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties, making it an attractive candidate for further research. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Bromo-4-chlorophenoxy)ethyl 6-chloropyridine-3-carboxylate. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Conclusion:
In conclusion, 2-(2-Bromo-4-chlorophenoxy)ethyl 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties, making it an attractive candidate for further research. While the synthesis process can be complex, there are several future directions for research that could lead to the development of new drugs and therapies.
Synthesemethoden
The synthesis of 2-(2-Bromo-4-chlorophenoxy)ethyl 6-chloropyridine-3-carboxylate is a complex process that involves several chemical reactions. One of the most common methods for synthesizing this compound is the reaction of 2-(2-Bromo-4-chlorophenoxy)ethyl chloride with 6-chloropyridine-3-carboxylic acid in the presence of a base. The reaction produces 2-(2-Bromo-4-chlorophenoxy)ethyl 6-chloropyridine-3-carboxylate as the final product.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4-chlorophenoxy)ethyl 6-chloropyridine-3-carboxylate has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)ethyl 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO3/c15-11-7-10(16)2-3-12(11)20-5-6-21-14(19)9-1-4-13(17)18-8-9/h1-4,7-8H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBZWUPWGPECBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCCOC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


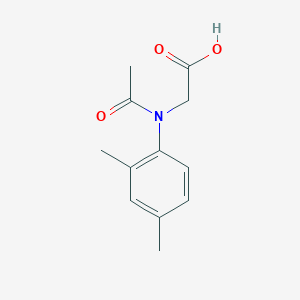
![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2873042.png)
![3'-(3-Chloro-4-methoxyphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2873043.png)
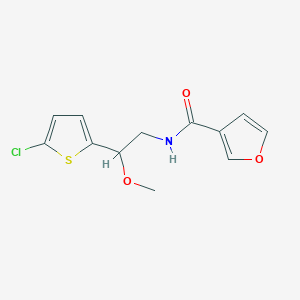
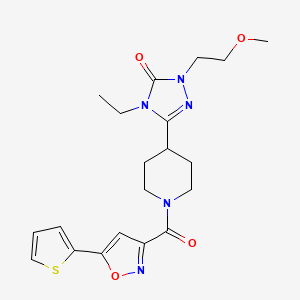
![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride](/img/structure/B2873048.png)
